
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with metal ions. This particular compound is characterized by the presence of a phenanthroline moiety attached to an aniline group, which is further substituted with two methyl groups on the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline typically involves the reaction of 1,10-phenanthroline with N,N-dimethylaniline. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction produces phenanthroline, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phenanthroline moiety to dihydrophenanthroline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxomonosulfate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized phenanthroline derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline has numerous applications in scientific research:
Medicine: Research explores its use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline primarily involves its ability to chelate metal ions. The phenanthroline moiety coordinates with metal ions, forming stable complexes that can interact with biological molecules and pathways. These interactions can inhibit enzymatic activities, disrupt cellular processes, and induce oxidative stress in target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the N,N-dimethyl and aniline substitutions.
2,2’-Bipyridine: Another bidentate ligand with similar chelating abilities but different structural features.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions, offering different steric and electronic properties.
Uniqueness
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring high stability and specific interactions with metal ions.
Propriétés
Formule moléculaire |
C20H17N3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline |
InChI |
InChI=1S/C20H17N3/c1-23(2)17-10-7-14(8-11-17)18-12-9-16-6-5-15-4-3-13-21-19(15)20(16)22-18/h3-13H,1-2H3 |
Clé InChI |
QCZSBMYDRGOKIN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116817.png)
![Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14116821.png)
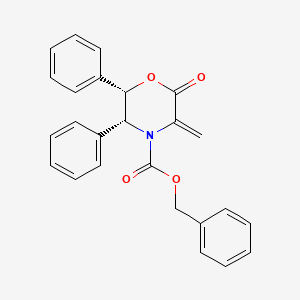
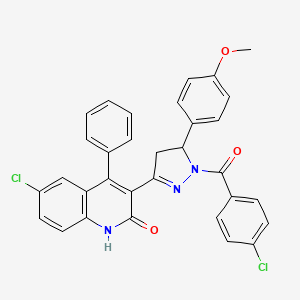
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
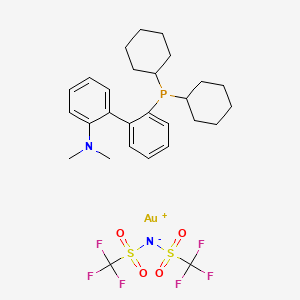

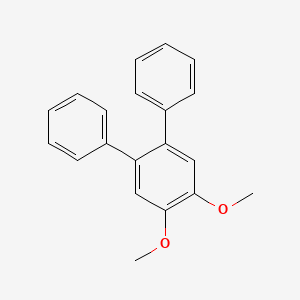
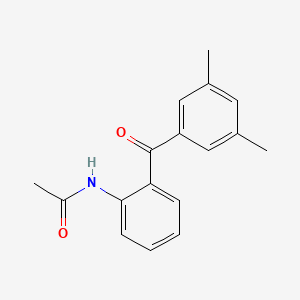


![3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B14116878.png)
![Ethanone, 1-[4-(1-heptynyl)phenyl]-](/img/structure/B14116879.png)
![2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14116881.png)
